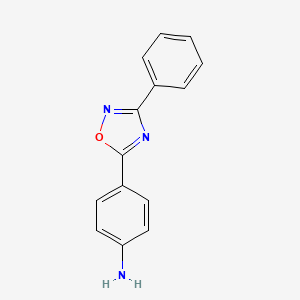

4-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline is a useful research compound. Its molecular formula is C14H11N3O and its molecular weight is 237.262. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Compounds with a 1,2,4-oxadiazole core have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Mode of Action

It’s known that 1,2,4-oxadiazoles possess hydrogen bond acceptor properties , which could potentially influence their interaction with biological targets.

Biochemical Pathways

Result of Action

1,2,4-oxadiazole derivatives have shown potential as effective inhibitors with substantial efficacy in various therapeutic areas .

Action Environment

It’s known that the synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery .

Actividad Biológica

The compound 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound features a phenyl ring attached to an aniline moiety and an oxadiazole heterocycle. The presence of the oxadiazole ring is crucial as it contributes to the compound's unique chemical properties and biological activities.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. A recent study reported that derivatives exhibited IC50 values ranging from 10 nM to 1.51 μM against human cancer cell lines, indicating potent anticancer properties .

Table 1: Anticancer Activity of Oxadiazole Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | HeLa | 9.4 |

| Similar Oxadiazole Derivative | HCT116 | 5.55 |

| Another Derivative | MCF7 | 2.86 |

Antimicrobial Activity

In addition to anticancer properties, oxadiazole derivatives have been investigated for their antimicrobial activities. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes . For example, some derivatives have shown efficacy against both gram-positive and gram-negative bacteria.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cancer cell proliferation and survival.

- Reactive Intermediates Formation : The nitro group can undergo reduction to form reactive intermediates that interact with cellular components .

- Targeting Specific Pathways : It has been shown to interact with specific molecular targets such as the epidermal growth factor receptor (EGFR), which is critical in many cancers .

Structure–Activity Relationship (SAR)

The SAR studies indicate that modifications on the oxadiazole ring and the phenyl group significantly influence biological activity. For instance, bulky aryl groups at specific positions enhance anticancer activity while maintaining selectivity towards cancer cells over normal cells .

Case Studies

Several case studies illustrate the effectiveness of compounds related to this compound:

- Case Study A : A derivative demonstrated an IC50 value of approximately 9.4 μM against a panel of cancer cell lines, showcasing its potential as a lead compound for further development .

- Case Study B : In vitro studies showed that another derivative exhibited significant antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline has shown promising biological activities:

-

Anticancer Activity : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has demonstrated IC50 values around 9.4 μM against HeLa cells and lower values against other cancer lines such as MCF7 and HCT116 .

Table 1: Anticancer Activity of this compound

Compound Cell Line IC50 (μM) This compound HeLa 9.4 Similar derivative HCT116 5.55 Another derivative MCF7 2.86 - Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against various pathogens. It disrupts bacterial cell membranes and inhibits essential enzymes, showing efficacy against both Gram-positive and Gram-negative bacteria .

Material Science

In material science, this compound is explored for its potential use in organic light-emitting diodes (OLEDs) and other electronic devices due to its luminescent properties. The incorporation of oxadiazole derivatives can enhance the efficiency and performance of these materials.

Environmental Monitoring

The compound is being investigated as a fluorescent probe for detecting reactive oxygen species (ROS) in biological and environmental samples. Its ability to selectively detect superoxide anions and hydrogen peroxide makes it valuable for monitoring oxidative stress in living cells.

Structure–Activity Relationship (SAR)

Studies on the structure–activity relationship indicate that modifications on the oxadiazole ring and the phenyl group significantly influence biological activity. For example, bulky aryl groups at specific positions enhance anticancer activity while maintaining selectivity towards cancer cells over normal cells.

Case Studies

Several case studies have highlighted the effectiveness of this compound:

Case Study A : A derivative demonstrated an IC50 value of approximately 9.4 μM against a panel of cancer cell lines, showcasing its potential as a lead compound for further development in anticancer therapies.

Case Study B : In vitro studies revealed that another derivative exhibited significant antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli, indicating its potential use in treating bacterial infections .

Análisis De Reacciones Químicas

Cyclocondensation of Amidoximes with Carboxylic Acids

The 1,2,4-oxadiazole ring is typically synthesized via cyclocondensation between amidoximes and activated carboxylic acids. For example:

-

Reaction of tert-butylamidoxime with 4-aminobenzoic acid in the presence of carbonyldiimidazole (CDI) yields 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline through cyclodehydration at 120°C for 4 hours (59% yield) .

-

Analogous methods using 4-nitrobenzonitrile instead of carboxylic acids have been reported, followed by catalytic hydrogenation to reduce the nitro group to an amine (64% yield) .

Nucleophilic Substitution at the Aniline Group

The aniline moiety undergoes electrophilic aromatic substitution (EAS) or coupling reactions:

-

Schiff Base Formation : Reacts with aldehydes/ketones to form imines, enhancing bioactivity .

-

Acylation : Treatment with acyl chlorides or anhydrides produces amide derivatives, as seen in the synthesis of maleimide and succinimide analogs .

Modification of the Oxadiazole Ring

The oxadiazole ring participates in:

-

Hydrogenation : Selective reduction under Pd/C or Raney Ni catalysis modifies ring saturation.

-

Cross-Coupling : Ullmann-type reactions enable aryl-aryl bond formation, as demonstrated in the synthesis of derivatized phenols .

Key Reaction Data

Mechanistic Insights

-

Cyclodehydration : Proceeds via intermediate O-acylamidoxime formation, followed by intramolecular cyclization and water elimination .

-

Hydrogenation : The nitro group is reduced to an amine via sequential electron transfer steps on the catalyst surface .

Stability and Reactivity Considerations

Propiedades

IUPAC Name |

4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O/c15-12-8-6-11(7-9-12)14-16-13(17-18-14)10-4-2-1-3-5-10/h1-9H,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUPGUFMJVVCPCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.